1-(2-Methylindolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features both indole and imidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The imidazole ring can be synthesized through the reaction of a 1,2-diketone with an aldehyde and ammonia or an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and can be catalyzed by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The indole and imidazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety and have similar biological activities.
Imidazole Derivatives: Compounds like histidine and imidazole-4-acetic acid share the imidazole ring and are involved in various biochemical processes.
Uniqueness
What sets 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE apart is the combination of both indole and imidazole moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and therapeutic applications .
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
InChI |
InChI=1S/C22H19N3OS/c1-15-11-17-9-5-6-10-20(17)25(15)21(26)12-18-14-27-22-23-19(13-24(18)22)16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3 |
InChI Key |
SWLBWIQIOQOTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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